molecular formula C18H24ClNO3 B4098349 2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride

2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B4098349
M. Wt: 337.8 g/mol
InChI Key: REHVBYSFWWKLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes an ethoxy group, a phenylmethoxy group, and an aminoethanol moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-ethoxy-4-phenylmethoxybenzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminoethanol derivatives and phenylmethoxy-substituted compounds. Examples include:

  • 2-[(3-Ethoxy-4-methoxyphenyl)methylamino]ethanol
  • 2-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]ethanol

Uniqueness

What sets 2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other compounds may not be as effective.

Properties

IUPAC Name

2-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-2-21-18-12-16(13-19-10-11-20)8-9-17(18)22-14-15-6-4-3-5-7-15;/h3-9,12,19-20H,2,10-11,13-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHVBYSFWWKLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCO)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Reactant of Route 3
2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Reactant of Route 5
2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Reactant of Route 6
2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.